3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide
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Overview
Description
3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidine ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The starting material, 3-chloro-4-fluorobenzonitrile, is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is reacted with N-methylpyrrolidine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a tool to study receptor-ligand interactions and enzyme inhibition.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring can enhance binding affinity and selectivity towards these targets. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-N-methyl-N-(piperidin-3-yl)benzamide: Similar structure but with a piperidine ring instead of pyrrolidine.
3-Chloro-4-fluoro-N-ethyl-N-(pyrrolidin-3-yl)benzamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Chloro-4-fluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is unique due to the specific combination of substituents and the pyrrolidine ring, which can result in distinct pharmacological and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-methyl-N-pyrrolidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c1-16(9-4-5-15-7-9)12(17)8-2-3-11(14)10(13)6-8/h2-3,6,9,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLFYNCDAGLKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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